Etilefrine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVIAVUSQAWMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |
| Record name | Etilefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023029 | |
| Record name | Etilefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
709-55-7, 10128-36-6 | |
| Record name | (±)-Etilefrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etilefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etilefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etilefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etilefrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETILEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-209 | |
| Record name | Etilefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Etilefrine's Interaction with Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of etilefrine, a direct-acting sympathomimetic agent, on adrenergic receptors. This compound exhibits its primary pharmacological effects through the selective activation of α1 and β1 adrenergic receptors, leading to vasoconstriction and increased cardiac output, respectively. This dual action culminates in an elevation of blood pressure, forming the basis of its clinical application in treating hypotension. This document collates available quantitative data on this compound's receptor binding affinities and functional potencies, details the experimental protocols utilized for its characterization, and visualizes the core signaling pathways and experimental workflows.
Introduction
This compound is a synthetic sympathomimetic amine structurally related to phenylephrine.[1] It is clinically employed for the management of hypotensive states, particularly orthostatic hypotension.[1][2] Its therapeutic efficacy stems from its ability to mimic the actions of endogenous catecholamines, such as norepinephrine and epinephrine, by directly interacting with adrenergic receptors.[2] This guide focuses on the molecular pharmacology of this compound, providing a detailed examination of its engagement with adrenergic receptor subtypes and the subsequent intracellular signaling cascades.
Mechanism of Action at Adrenergic Receptors
This compound's primary mechanism of action involves its agonistic activity at α1 and β1 adrenergic receptors.[2][3][4] It also demonstrates some indirect sympathomimetic action, contributing to its overall pressor effect.
Direct Agonism
-
α1-Adrenergic Receptors: this compound directly stimulates α1-adrenergic receptors located on vascular smooth muscle cells.[2][3] This activation triggers a signaling cascade that results in vasoconstriction, leading to an increase in peripheral vascular resistance and, consequently, a rise in systemic blood pressure.[2]
-
β1-Adrenergic Receptors: Concurrently, this compound acts as an agonist at β1-adrenergic receptors, which are predominantly expressed in cardiac tissue.[1][4] Stimulation of these receptors leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, resulting in an augmented cardiac output that further contributes to the elevation of blood pressure.[2][3]
Indirect Sympathomimetic Action
In addition to its direct receptor agonism, this compound exhibits an indirect sympathomimetic effect, comparable to that of tyramine and ephedrine.[5] This action involves the displacement of norepinephrine from presynaptic storage vesicles in sympathetic nerve endings.[6] The released norepinephrine then acts on postsynaptic adrenergic receptors, augmenting the overall sympathomimetic response.[7] Studies have shown that agents that deplete catecholamine stores or inhibit their reuptake can attenuate the vascular effects of this compound, supporting the presence of this indirect component to its action.[6]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various adrenergic receptor subtypes. Note: Comprehensive and consistent quantitative data for this compound across all adrenergic receptor subtypes is limited in publicly available literature. The table will be populated as more specific data is identified.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Experimental System | Reference |
| α1 | Data not available | Data not available | Data not available | |
| α1A | Data not available | Data not available | Data not available | |
| α1B | Data not available | Data not available | Data not available | |
| α1D | Data not available | Data not available | Data not available | |
| α2 | Data not available | Data not available | Data not available | |
| α2A | Data not available | Data not available | Data not available | |
| α2B | Data not available | Data not available | Data not available | |
| α2C | Data not available | Data not available | Data not available | |
| β1 | Data not available | Data not available | Data not available | |
| β2 | Data not available | Data not available | Data not available |
Signaling Pathways
The activation of α1 and β1 adrenergic receptors by this compound initiates distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Etilefrine Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of etilefrine, a sympathomimetic amine utilized for the management of hypotension. This compound primarily exerts its pharmacological effects through the activation of α1 and β1 adrenergic receptors.[1] This document details the key structural features of the this compound molecule that govern its interaction with these receptors, summarizes the expected impact of structural modifications on its activity, outlines the experimental protocols for assessing its pharmacological profile, and visualizes the associated signaling pathways and experimental workflows.
Core Structure-Activity Relationships of this compound
This compound, chemically known as (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol, is a phenylethanolamine derivative.[1] Its structure shares key pharmacophoric elements with endogenous catecholamines like epinephrine and norepinephrine. The core SAR of this compound and related phenylethanolamines can be dissected by considering three main structural components: the phenyl ring, the ethanolamine side chain, and the N-alkyl substituent.
Phenyl Ring Substituents
The nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. While this compound possesses a single hydroxyl group at the meta-position, variations in this substitution pattern significantly influence activity.
| Modification | Effect on Adrenergic Receptor Activity | Rationale |
| 3,4-Dihydroxy (Catechol) | Maximal α and β activity. | The catechol moiety is a crucial structural feature for achieving high agonistic activity at adrenergic receptors. |
| 3,5-Dihydroxy | Increased β2 selectivity. | This substitution pattern, as seen in metaproterenol, is more resistant to metabolism by catechol-O-methyltransferase (COMT), leading to improved oral activity and a shift towards β2-receptor preference.[2] |
| 4-Hydroxy | Reduced α and β activity compared to catechol. | The absence of the meta-hydroxyl group generally diminishes the agonistic potency. |
| Unsubstituted Phenyl | Loss of direct agonist activity; potential for antagonist activity. | The phenolic hydroxyl groups are essential for the agonistic action of phenylethanolamines. |
| Replacement of 3-OH with other groups (e.g., CH2OH) | Can confer β2 selectivity. | As exemplified by salbutamol, this modification can lead to selective β2-agonists.[2] |
Ethanolamine Side Chain
The ethanolamine side chain, -CH(OH)-CH2-NH-, is fundamental for the interaction with adrenergic receptors.
| Modification | Effect on Adrenergic Receptor Activity | Rationale |
| β-Hydroxyl Group | Essential for direct receptor activation. The (R)-enantiomer is typically more potent. | This hydroxyl group is crucial for the binding and activation of the receptor. |
| α-Methyl Substitution | Reduced direct α and β agonist activity. Increased duration of action. | The α-methyl group provides resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the drug's effect.[2] |
| Separation of Amino Group from Phenyl Ring | Optimal activity with a two-carbon chain. | A two-carbon separation between the aromatic ring and the amino group is a common feature among potent, direct-acting adrenergic agonists.[2] |
N-Alkyl Substituent
The substituent on the amino group plays a pivotal role in determining the selectivity between α and β adrenergic receptors.
| N-Substituent | Effect on Adrenergic Receptor Activity | Rationale |
| -H (Norepinephrine) | Potent α and β1 agonist. | The unsubstituted amine favors α-receptor activity. |
| -CH3 (Epinephrine) | Potent α and β agonist. | A small alkyl substituent maintains broad adrenergic activity. |
| -CH2CH3 (this compound) | α1 and β1 agonist activity. | The ethyl group provides a balance of α and β activity. |
| -CH(CH3)2 (Isoproterenol) | Potent β agonist with minimal α activity. | Increasing the bulk of the N-substituent generally decreases α-receptor activity and increases β-receptor activity.[2] |
| -C(CH3)3 (Tertiary Butyl) | Enhanced β2 selectivity. | A bulky tertiary butyl group further shifts the activity profile towards β2-receptors.[2] |
Experimental Protocols
The elucidation of this compound's SAR relies on a combination of in vitro binding and functional assays.
Radioligand Binding Assays
These assays are employed to determine the affinity of this compound and its analogs for specific adrenergic receptor subtypes.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) is incubated with a source of the receptor (e.g., cell membranes from transfected cell lines or tissue homogenates). The unlabeled test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
General Protocol:
-
Membrane Preparation: Cells expressing the adrenergic receptor subtype of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a suitable buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 is determined from this curve, and the Ki is calculated.
-
Functional Assays
Functional assays measure the cellular response following receptor activation by an agonist, providing information on the potency (EC50) and efficacy of the compound.
-
Objective: To determine the concentration of an agonist that produces 50% of its maximal effect (EC50) and the maximal effect itself (Emax).
-
Principle for β1-Adrenergic Receptors (Gs-coupled): Activation of β1-adrenergic receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). The potency and efficacy of an agonist can be determined by measuring the amount of cAMP produced at different agonist concentrations.
-
General Protocol for cAMP Accumulation Assay:
-
Cell Culture: Cells expressing the β1-adrenergic receptor are cultured in multi-well plates.
-
Agonist Stimulation: The cells are incubated with varying concentrations of the test compound (e.g., this compound or its analogs) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cAMP concentration is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax can be determined.
-
-
Principle for α1-Adrenergic Receptors (Gq-coupled): Activation of α1-adrenergic receptors stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+). The potency and efficacy of an agonist can be determined by measuring the increase in intracellular Ca2+.
-
General Protocol for Intracellular Calcium Mobilization Assay:
-
Cell Culture and Dye Loading: Cells expressing the α1-adrenergic receptor are cultured in multi-well plates and loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Stimulation: The baseline fluorescence is measured, and then the cells are stimulated with varying concentrations of the test compound.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular Ca2+ concentration, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax can be determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by this compound and a typical workflow for SAR studies.
Caption: A typical workflow for structure-activity relationship studies.
Caption: Signaling pathways of this compound at adrenergic receptors.
Conclusion
The structure-activity relationship of this compound is well-aligned with the general principles established for phenylethanolamine-based adrenergic agonists. The key determinants of its activity are the substitution pattern on the phenyl ring, the presence of a β-hydroxyl group on the ethanolamine side chain, and the nature of the N-alkyl substituent. While comprehensive quantitative SAR data for a wide range of this compound analogs is not extensively published, the principles outlined in this guide provide a robust framework for understanding its pharmacological properties and for guiding the design of new analogs with potentially improved therapeutic profiles. Further research focusing on the synthesis and detailed pharmacological characterization of novel this compound derivatives would be invaluable for refining our understanding of its SAR and for the development of more selective and potent adrenergic agents.
References
Etilefrine: A Comprehensive Technical Guide to its Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a direct-acting sympathomimetic amine utilized as an antihypotensive agent for the management of orthostatic hypotension.[1] Its therapeutic effects are mediated through the stimulation of α- and β-adrenergic receptors, leading to vasoconstriction and an increase in cardiac output.[2] A thorough understanding of the metabolic fate and pharmacokinetic profile of this compound is paramount for its safe and effective clinical use, as well as for the development of novel drug delivery systems and therapeutic strategies. This technical guide provides an in-depth overview of the metabolism and pharmacokinetics of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Pharmacokinetic and Metabolism Data
The pharmacokinetic parameters of this compound have been characterized in human studies, revealing key insights into its absorption, distribution, metabolism, and excretion. The data presented below has been compiled from various studies to provide a comparative summary.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Administration Route | Reference |
| Bioavailability | ~55% | Oral | [3] |
| ~50% | Oral | [1] | |
| Elimination Half-life (t½) | ~2 hours | Intravenous/Oral | [3] |
| 2.5 hours | - | [1] | |
| Peak Plasma Concentration (Tmax) | 30 minutes | Oral | [1] |
| ~20 minutes | Oral (tablet) | [4] | |
| Plasma Protein Binding | 23% | - | [1] |
| Volume of Distribution (Vd,β) | 160 L | - | [3] |
| Total Urinary Excretion | ~80% of dose | Intravenous/Oral | [3] |
Table 2: Urinary Excretion Profile of this compound and its Metabolites
| Substance | Percentage of Dose in Urine (Oral Administration) | Percentage of Dose in Urine (Intravenous Administration) | Reference |
| Unchanged this compound | 7% | 28% | [1] |
| Conjugates | 73% | 44% | [1] |
| Hydroxymandelic Acid | ~3% | - | [1] |
Metabolic Pathways
The biotransformation of this compound is a critical determinant of its bioavailability and duration of action. The primary metabolic pathway for this compound is conjugation, which occurs predominantly in the liver and gastrointestinal tract, leading to a significant first-pass effect.[1][3]
The major metabolic reactions include:
-
Sulfation: The principal metabolic route is the formation of a phenolic sulphate conjugate.[3][5] This process involves the attachment of a sulfate group to the hydroxyl group on the phenyl ring.
-
Glucuronidation: Conjugation with glucuronic acid is another significant metabolic pathway.[1]
-
Oxidative Deamination: A minor pathway involves the deamination of the ethylamino side chain, leading to the formation of hydroxymandelic acid.[1][3]
-
Condensation: Two minor basic metabolites, identified as isomeric tetrahydroisoquinolines, are formed through a condensation reaction with formaldehyde.[5] These can be excreted in both free and conjugated forms.[5]
Metabolic pathways of this compound.
Experimental Protocols
The investigation of this compound's metabolism and pharmacokinetics employs a range of in vivo and in vitro experimental designs and analytical techniques.
In Vivo Pharmacokinetic Studies
A common experimental design for determining the bioavailability and pharmacokinetic parameters of this compound is a cross-over study .[5]
Protocol Outline:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Drug Administration:
-
Phase 1: A single dose of this compound is administered intravenously to establish the baseline pharmacokinetic profile without first-pass metabolism.
-
Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.
-
Phase 2: The same subjects are administered an equivalent oral dose of this compound.
-
-
Sample Collection: Blood samples are collected at predetermined time intervals after each administration. Urine samples are also collected over a 24-hour period.
-
Sample Processing: Plasma is separated from the blood samples. Both plasma and urine samples are stored under appropriate conditions (e.g., -20°C or lower) until analysis.
-
Bioanalysis: The concentrations of this compound and its metabolites in plasma and urine are quantified using validated analytical methods.
Workflow for a cross-over pharmacokinetic study.
In Vitro Metabolism Studies
To elucidate the specific enzymes and pathways involved in this compound metabolism, in vitro models are employed. These studies are crucial for identifying potential drug-drug interactions.
Common In Vitro Models:
-
Liver Microsomes: These preparations contain a high concentration of cytochrome P450 (CYP) enzymes and are used to study Phase I metabolic reactions.
-
S9 Fraction: This is the supernatant fraction of a liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.
-
Hepatocytes: Intact liver cells provide a more complete metabolic system, including uptake and efflux transporters, for studying the overall hepatic disposition of a drug.
General Protocol for In Vitro Metabolism:
-
Incubation: this compound is incubated with the chosen in vitro system (e.g., liver microsomes) in a buffered solution containing necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation).
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points.
-
Reaction Termination: The metabolic reactions are stopped, typically by adding a cold organic solvent like acetonitrile or methanol.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification and Quantification: Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the metabolites formed.
Analytical Methodologies
The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., UV, electrochemical) is a widely used technique for the separation and quantification of this compound in plasma and urine.[6]
-
Gas Chromatography (GC): GC has also been employed for the analysis of this compound.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for both the quantification of the parent drug and the identification of its metabolites.[7]
-
Thin-Layer Chromatography (TLC): TLC can be used for the qualitative analysis and separation of this compound and its metabolites.[3]
Adrenergic Signaling Pathway
This compound exerts its pharmacological effects by interacting with adrenergic receptors. It is an agonist at both α1- and β1-adrenergic receptors.[1]
-
α1-Adrenergic Receptor Activation: Stimulation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[2]
-
β1-Adrenergic Receptor Activation: Activation of β1-receptors in the heart results in an increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to an increased cardiac output.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. The physiological disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. Pharmacokinetic comparison of this compound to its prodrug, the stearic acid ester of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of this compound in human plasma using combined solid-phase and organic solvent extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Etilefrine Dosage Determination in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination of appropriate etilefrine dosages in in vivo animal studies. The information is intended to assist in designing experiments to investigate the cardiovascular and other physiological effects of this compound.
Introduction
This compound is a sympathomimetic amine that primarily acts as an agonist at α1 and β1 adrenergic receptors.[1][2][3] This dual action leads to vasoconstriction and increased cardiac output, resulting in an elevation of blood pressure.[1][2] It is clinically used to treat hypotension.[1] In preclinical in vivo studies, this compound is a valuable tool for modeling hypertensive states and for studying the effects of adrenergic stimulation on various physiological systems. Accurate dosage determination is critical for obtaining reliable and reproducible results while ensuring animal welfare.
Quantitative Data Summary
The following tables summarize reported dosages and toxicological data for this compound in various animal models. It is crucial to note that the optimal dose for a specific study will depend on the animal species, strain, age, sex, and the specific research question. The provided data should be used as a starting point for dose-range finding studies.
Table 1: this compound Dosage in In Vivo Animal Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference(s) |
| Dog | Intravenous (IV) | 0.04 - 0.2 mg/kg | Increased myocardial blood flow, heart rate, and cardiac contractility.[4] | |
| Dog | Intravenous (IV) | 0.1 mg/kg | Increased blood pressure and heart rate. | |
| Rat | Buccal | 2.5 - 10 mg/kg | Increased plasma concentrations of this compound. | |
| Rat | Intragastric | - | Lower bioavailability compared to buccal administration. | |
| Human | Intravenous (IV) Infusion | 1 - 8 mg (total dose) | Increased pulse rate, cardiac output, and mean arterial pressure.[3] |
Table 2: Acute Toxicity Data for this compound Hydrochloride
| Animal Model | Route of Administration | LD50 / LDLO | Value | Reference(s) |
| Rat | Oral | LDLO (Lowest Published Lethal Dose) | 187 mg/kg | [5] |
| Rat | Oral | LD50 (Estimated) | > 50 - ≤ 300 mg/kg | [1] |
| Rat | Subcutaneous (SC) | LD50 | > 420 mg/kg | [5] |
| Mouse | Oral | LDLO (Lowest Published Lethal Dose) | 345 mg/kg | [5] |
| Mouse | Subcutaneous (SC) | LD50 | 860 mg/kg | [5] |
LD50: Median lethal dose; LDLO: Lowest published lethal dose.
Signaling Pathway of this compound
This compound exerts its effects by activating α1 and β1 adrenergic receptors, which triggers downstream signaling cascades. The following diagram illustrates the primary signaling pathways involved.
Caption: this compound signaling pathway.
Experimental Protocols
The following are generalized protocols for the administration of this compound and the subsequent monitoring of cardiovascular parameters in rodents. These should be adapted to the specific requirements of the experimental design and institutional animal care and use committee (IACUC) guidelines.
Drug Preparation
-
Vehicle Selection: this compound hydrochloride is freely soluble in water. Sterile saline (0.9% NaCl) is a commonly used vehicle for intravenous, intraperitoneal, and subcutaneous injections. For oral administration, sterile water can be used.
-
Concentration Calculation: Prepare a stock solution of this compound hydrochloride at a concentration that allows for the administration of the desired dose in an appropriate volume for the animal's weight.
-
Sterilization: If not using a commercially available sterile solution, filter-sterilize the final drug solution through a 0.22 µm syringe filter before administration.
Administration Routes
-
Intravenous (IV) Injection (Tail Vein): This route provides rapid and complete bioavailability.
-
Procedure: Warm the animal's tail to dilate the lateral tail veins. Place the animal in a suitable restrainer. Clean the tail with an appropriate antiseptic. Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into one of the lateral tail veins. Inject the solution slowly.
-
-
Intraperitoneal (IP) Injection: This route offers a slower onset of action compared to IV but is technically easier to perform.
-
Procedure: Restrain the animal to expose the abdomen. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs. Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Subcutaneous (SC) Injection: This route provides the slowest absorption of the parenteral routes.
-
Procedure: Pinch a fold of skin on the back of the animal, between the shoulder blades. Insert a 25-27 gauge needle into the "tent" of skin and inject the solution.
-
-
Oral Gavage (PO): This route is used for direct administration into the stomach.
-
Procedure: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the animal's mouth to the xiphoid process to ensure proper tube placement. Gently insert the gavage needle into the esophagus and down to the stomach. Administer the solution slowly.
-
Experimental Workflow for Cardiovascular Monitoring
The following diagram outlines a typical workflow for assessing the cardiovascular effects of this compound in rodents.
Caption: Experimental workflow diagram.
Detailed Protocol for Invasive Blood Pressure Measurement in Rats
This protocol describes the direct measurement of arterial blood pressure via carotid artery cannulation.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Monitor the depth of anesthesia throughout the procedure.
-
Surgical Preparation: Place the anesthetized rat in a supine position on a surgical board. Shave and disinfect the ventral neck area.
-
Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a patent airway, especially for longer experiments.
-
Carotid Artery Isolation: Make a midline incision in the neck. Bluntly dissect the muscles to expose the common carotid artery. Carefully separate the artery from the surrounding nerves and connective tissue.
-
Cannulation: Place two loose ligatures around the isolated artery. Tightly tie the cranial ligature. Place a micro-clamp on the caudal portion of the artery to temporarily occlude blood flow. Make a small incision in the artery between the two ligatures. Insert a saline-filled cannula (e.g., PE-50 tubing) connected to a pressure transducer. Secure the cannula in place with the caudal ligature. Remove the micro-clamp and check for proper blood flow into the cannula.
-
Data Acquisition: Connect the pressure transducer to a data acquisition system to record blood pressure and heart rate. Allow the animal to stabilize before recording baseline measurements.
-
This compound Administration: Administer this compound via a cannulated jugular vein or other desired route.
-
Post-Procedure: At the end of the experiment, euthanize the animal under deep anesthesia according to approved institutional protocols.
Conclusion
The determination of an appropriate this compound dosage is a critical step in the design of in vivo animal studies. The information provided in these application notes, including dosage tables, a signaling pathway diagram, and detailed experimental protocols, serves as a comprehensive resource for researchers. It is imperative to start with dose-range finding studies based on the provided toxicological data and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Etilefrine Administration Protocols in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a sympathomimetic amine that functions as a direct agonist for α1 and β1 adrenergic receptors.[1][2][3] This dual action leads to vasoconstriction and increased cardiac output, resulting in an elevation of blood pressure.[1][2] Consequently, this compound is clinically used to treat hypotension. In preclinical research, rodent models are essential for elucidating the cardiovascular effects and therapeutic potential of this compound. These application notes provide detailed protocols for the administration of this compound in rats and mice, summarize relevant quantitative data, and illustrate key signaling pathways and experimental workflows.
Data Presentation
Table 1: this compound Dosage and Effects in Various Animal Models
| Animal Model | Administration Route | Dose | Observed Effects |
| Rabbit | Intravenous | 50 µg/kg | Increased right heart filling pressure, cardiac output, and blood pressure; reduced total peripheral resistance.[1] |
| Rabbit | Intravenous | 200 µg/kg | Increased right heart filling pressure, blood pressure, and total peripheral resistance; minor decrease in cardiac output.[1] |
| Dog | Intravenous | 0.04 mg/kg | Increased blood flow in normal myocardium, elevated systolic aortic pressure, increased heart rate.[4] |
| Dog | Intravenous | 0.2 mg/kg | Increased blood flow in both normal and partially ischemic myocardium, initial decrease then increase in aortic pressure, significant elevation in heart rate and cardiac minute volume.[4] |
| Guinea Pig | Daily Injection | 0.14 mg/kg (3x daily) | Reduced uterine blood flow by 68% and a slight decrease in fetal weight.[5] |
| Rat | Buccal | 2.5 mg/kg & 10 mg/kg | Higher plasma concentrations achieved with the 10 mg/kg dose.[6] |
| Rat | Intragastric | - | Low bioavailability (<10%).[6] |
Signaling Pathway
This compound exerts its physiological effects by activating α1 and β1 adrenergic receptors.
-
α1-Adrenergic Receptor Pathway: Activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction and an increase in peripheral resistance.
-
β1-Adrenergic Receptor Pathway: Stimulation of β1-adrenergic receptors, primarily in the heart, leads to an increase in heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect), thereby increasing cardiac output.[1][7] This pathway involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7]
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodent models. Doses should be determined based on the specific research question and the data presented in Table 1, with appropriate dose-range finding studies.
Protocol 1: Intravenous (IV) Administration
Objective: To assess the acute cardiovascular effects of this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Rodent restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and syringes
-
Catheter (for continuous infusion)
-
Anesthetic (e.g., isoflurane)
-
Cardiovascular monitoring equipment (e.g., telemetry or tail-cuff plethysmography)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile saline to the desired concentration. Ensure the solution is at room temperature before administration.
-
Animal Preparation: Anesthetize the animal if required for catheter placement. For tail-vein injections in conscious animals, place the rodent in a restrainer.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle (bevel up) into the vein at a shallow angle. A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Administration:
-
Bolus Dose: Inject the desired volume slowly over 1-2 minutes.
-
Continuous Infusion: For sustained effects, administer via a surgically implanted catheter connected to an infusion pump.
-
-
Monitoring: Continuously monitor blood pressure and heart rate before, during, and after administration.
Protocol 2: Oral Gavage (Intragastric)
Objective: To evaluate the effects of orally administered this compound, keeping in mind its low bioavailability via this route.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Flexible gavage needle (18-20 gauge for rats, 20-22 gauge for mice)
-
Syringe
Procedure:
-
Preparation of this compound Solution: Prepare the this compound solution in the chosen vehicle.
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the lubricated needle into the esophagus and advance it to the predetermined length.
-
Administration: Administer the solution slowly to avoid regurgitation and aspiration.
-
Observation: Monitor the animal for any signs of distress during and after the procedure. Cardiovascular parameters can be monitored using telemetry.
Protocol 3: Subcutaneous (SC) Administration
Objective: To achieve a slower absorption and more sustained effect of this compound compared to IV administration.
Materials:
-
This compound hydrochloride
-
Sterile vehicle
-
25-27 gauge needles and syringes
Procedure:
-
Preparation of this compound Solution: Prepare the this compound solution as described for IV administration.
-
Animal Restraint: Restrain the animal.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent."
-
Injection: Insert the needle into the base of the skin tent and inject the solution into the subcutaneous space.
-
Post-injection: Gently massage the area to aid in dispersal of the solution. Monitor the animal for any local reactions and for cardiovascular effects.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the dose-response effects of this compound on blood pressure in a rodent model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and amezinium reduce uterine blood flow of pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Etilefrine as a Pharmacological Tool in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etilefrine is a synthetic sympathomimetic amine that functions as a direct-acting agonist at both α1 and β1 adrenergic receptors.[1][2][3] This dual agonism confers a distinct cardiovascular profile, making it a valuable pharmacological tool for investigating the complex interplay of adrenergic signaling in the cardiovascular system. Clinically, this compound is primarily used in the management of orthostatic hypotension due to its ability to increase blood pressure.[2] In a research setting, its mixed adrenergic activity allows for the nuanced study of cardiac and vascular responses.
This document provides detailed application notes and experimental protocols for the use of this compound in cardiovascular research, including its mechanism of action, signaling pathways, and practical methodologies for in vivo and in vitro studies.
Mechanism of Action and Signaling Pathways
This compound exerts its cardiovascular effects by simultaneously stimulating α1 and β1 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4]
-
α1-Adrenergic Receptor Activation (Gq-coupled): Located on vascular smooth muscle cells, the activation of α1 receptors by this compound initiates a signaling cascade through the Gq alpha subunit.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.[1][5][6] This vasoconstriction increases peripheral vascular resistance and venous return, contributing to a rise in blood pressure.[2]
-
β1-Adrenergic Receptor Activation (Gs-coupled): Primarily found in the heart, the stimulation of β1 receptors by this compound activates the Gs alpha subunit.[7] This stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins. In cardiomyocytes, this leads to an increase in intracellular calcium levels, resulting in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][5][6]
The combined effects of α1- and β1-adrenergic stimulation by this compound result in an overall increase in cardiac output and mean arterial pressure.[2]
Caption: this compound Signaling Pathways
Quantitative Data
The following tables summarize the available quantitative data for this compound's effects on cardiovascular parameters.
Table 1: In Vivo Cardiovascular Effects of this compound in Humans
| Parameter | Dosage | Effect | Reference |
| Pulse Rate | Intravenous infusion (1-8 mg) | Increase | [8][9] |
| Cardiac Output | Intravenous infusion (1-8 mg) | Increase | [8][9] |
| Stroke Volume | Intravenous infusion (1-8 mg) | Increase | [8][9] |
| Mean Arterial Pressure | Intravenous infusion (1-8 mg) | Increase | [8][9] |
| Central Venous Pressure | Intravenous infusion (1-8 mg) | Increase | [8][9] |
| Peripheral Vascular Resistance | Intravenous infusion (1-8 mg) | Decrease | [8][9] |
| Peripheral Vascular Resistance | Higher dosages (>8 mg) | Begins to rise | [8][9] |
| Systolic Blood Pressure | 20 mg (oral, long-term) | +40.3 mmHg | [5] |
| Blood Pressure Amplitude | 20 mg (oral, long-term) | +37.5 mmHg | [5] |
Table 2: In Vivo Cardiovascular Effects of this compound in Animal Models
| Animal Model | Dosage (Intravenous) | Effect | Reference |
| New Zealand White Rabbit | 50 µg/kg | Increased cardiac output, right heart filling pressure, and blood pressure; reduced total peripheral resistance. | |
| New Zealand White Rabbit | 200 µg/kg | Increased right heart filling pressure, blood pressure, and total peripheral resistance; minor decrease in cardiac output. | |
| Dog (isolated heart) | Dose-dependent | Positive chronotropic and inotropic effects. | [8] |
Note: Specific binding affinities (Ki) and functional potencies (EC50) for this compound at α1 and β1 adrenergic receptors are not consistently reported in the readily available literature. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Experimental Protocols
The following are detailed protocols for commonly used in vitro and in vivo assays to study the cardiovascular effects of this compound.
In Vitro Protocol: Isolated Aortic Ring Contraction Assay
This assay is used to assess the direct vasoconstrictor effect of this compound on vascular smooth muscle.
Caption: Aortic Ring Assay Workflow
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound hydrochloride
-
Potassium chloride (KCl)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation: Euthanize the rat via an approved method. Open the thoracic cavity and carefully excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue from the aorta. Cut the cleaned aorta into rings of approximately 2-3 mm in width.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force-displacement transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings by adding a high concentration of KCl (e.g., 60 mM) to the bath. This confirms the viability of the smooth muscle. After a stable contraction is achieved, wash the rings three times with fresh Krebs-Henseleit buffer and allow them to return to baseline tension.
-
This compound Administration: Construct a cumulative concentration-response curve for this compound. Start by adding a low concentration of this compound (e.g., 1 nM) to the organ bath. Once the contraction reaches a plateau, add the next higher concentration without washing out the previous one. Continue this process until a maximal response is achieved.
-
Data Acquisition: Record the isometric tension continuously using a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Ex Vivo Protocol: Langendorff Isolated Heart Preparation
This preparation allows for the study of this compound's direct effects on cardiac chronotropy, inotropy, and coronary flow in the absence of systemic neural and hormonal influences.[3][10][11]
Caption: Langendorff Isolated Heart Workflow
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Krebs-Henseleit buffer
-
This compound hydrochloride
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
Intraventricular balloon catheter
Procedure:
-
Heart Excision: Anesthetize the rat with an appropriate anesthetic. Administer heparin to prevent coagulation. Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contraction.
-
Cannulation: Trim excess tissue from the heart, leaving a sufficient length of the aorta. Mount the heart on the aortic cannula of the Langendorff apparatus. Begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, the heart should resume a regular, spontaneous beat.
-
Intraventricular Balloon Insertion: Carefully insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg. This allows for the measurement of isovolumetric contractions.
-
Baseline Recording: Record baseline cardiac parameters for at least 20 minutes. These include heart rate (HR), left ventricular developed pressure (LVDP; systolic minus diastolic pressure), and the maximum rates of pressure development and fall (+dP/dtmax and -dP/dtmax).
-
This compound Administration: Introduce this compound into the perfusion buffer at various concentrations to establish a dose-response relationship.
-
Data Acquisition: Continuously record all cardiac parameters throughout the experiment.
-
Data Analysis: Analyze the changes in HR, LVDP, +dP/dtmax, and -dP/dtmax from baseline in response to this compound.
In Vivo Protocol: Blood Pressure and Heart Rate Measurement in Anesthetized Rats
This protocol is for assessing the systemic cardiovascular effects of this compound in a whole-animal model.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
This compound hydrochloride solution
Procedure:
-
Anesthesia and Cannulation: Anesthetize the rat. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Connect the arterial catheter to a pressure transducer.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after the surgical procedures.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period.
-
This compound Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at various doses.
-
Data Recording: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline at each dose of this compound to construct dose-response curves.
Conclusion
This compound serves as a valuable pharmacological tool in cardiovascular research due to its dual α1 and β1 adrenergic agonist properties. The provided application notes and protocols offer a framework for investigating its effects on vascular tone, cardiac function, and systemic hemodynamics. Researchers should carefully consider the specific parameters of their experimental setup and may need to optimize these protocols accordingly. The quantitative data presented, while not exhaustive, provides a useful reference for expected outcomes. Further research to determine the precise binding affinities and functional potencies of this compound at adrenergic receptor subtypes will enhance its utility as a selective pharmacological probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Pharmacological analysis of positive chronotropic and inotropic responses to this compound in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Orthostatic Hypotension Using Etilefrine
These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals interested in studying orthostatic hypotension. The following sections describe experimental models that utilize etilefrine, a sympathomimetic agent, to investigate cardiovascular responses to orthostatic challenges.
Introduction
Orthostatic hypotension is a condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness and fainting. Experimental models are crucial for understanding the pathophysiology of this condition and for the development of new therapeutic agents. This compound, a direct-acting sympathomimetic amine, stimulates α1- and β1-adrenergic receptors, leading to vasoconstriction and increased cardiac output.[1][2][3] While clinically used to treat hypotension, its effects in experimental models of orthostatic challenge provide valuable insights into autonomic function and cardiovascular regulation.
Mechanism of Action of this compound
This compound exerts its effects by directly binding to and activating adrenergic receptors.[4] Its primary targets are:
-
α1-Adrenergic Receptors: Located on vascular smooth muscle cells, their stimulation leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[1][3]
-
β1-Adrenergic Receptors: Found predominantly in the heart, their activation results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), leading to a greater cardiac output.[1][3]
This dual mechanism of action makes this compound a potent agent for increasing blood pressure.
Signaling Pathway of this compound
Experimental Protocols
Tilt-Table Test in a Canine Model
The head-up tilt test is a standard method for inducing orthostatic stress and evaluating cardiovascular reflexes.
Experimental Workflow:
Protocol:
-
Animal Preparation:
-
Adult beagle dogs are anesthetized.
-
Catheters are inserted for drug administration (e.g., cephalic vein) and direct blood pressure monitoring (e.g., femoral artery).
-
An electromagnetic flow probe can be placed around the ascending aorta for cardiac output measurement.
-
ECG electrodes are attached for heart rate monitoring.
-
-
Baseline Measurements:
-
The animal is placed in a supine position on the tilt table.
-
Allow for a stabilization period of at least 20 minutes.
-
Record baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO).
-
-
This compound Administration:
-
Administer this compound intravenously at a dose of 0.1 mg/kg.[5]
-
-
Post-Drug Measurements:
-
Record hemodynamic parameters for a period of 10-15 minutes post-injection to observe the drug's effects in the supine position.
-
-
Head-Up Tilt:
-
Hemodynamic Monitoring During Tilt:
-
Continuously record all hemodynamic parameters throughout the tilt phase.
-
-
Return to Supine Position:
-
Gently return the animal to the supine position.
-
-
Recovery:
-
Monitor the animal until all hemodynamic parameters return to baseline levels.
-
Lower Body Negative Pressure (LBNP) in a Non-Human Primate Model
LBNP simulates the effects of orthostatic stress by pooling blood in the lower extremities. This model is well-suited for conscious animals, avoiding the confounding effects of anesthesia.
Protocol:
-
Animal Preparation:
-
Conscious cynomolgus monkeys are gently restrained in a primate chair.
-
The lower body is enclosed in an airtight chamber, sealed at the level of the iliac crests.
-
Instrumentation for telemetric blood pressure and heart rate monitoring is typically implanted prior to the study.
-
-
Baseline Measurements:
-
Allow the animal to acclimate to the setup for at least 30 minutes.
-
Record baseline cardiovascular parameters.
-
-
This compound Administration:
-
Administer this compound via a pre-implanted catheter. Dosing would need to be determined in a dose-ranging study, starting with doses lower than those used in anesthetized canine models.
-
-
LBNP Application:
-
Begin applying negative pressure to the chamber in a stepwise manner (e.g., decrements of 10 mmHg every 5 minutes) or as a continuous ramp.[8]
-
Continue until a presyncopal event is observed (e.g., a rapid drop in systolic blood pressure of >20 mmHg within 30 seconds) or a predetermined maximum negative pressure is reached.[8]
-
-
Hemodynamic Monitoring:
-
Continuously record blood pressure and heart rate throughout the LBNP protocol.
-
-
Recovery:
-
Release the negative pressure and monitor the animal until cardiovascular parameters return to baseline.
-
Data Presentation
Quantitative Effects of this compound in a Canine Tilt-Table Model
| Parameter | Baseline (Supine) | Post-Etilefrine (0.1 mg/kg, i.v.) (Supine) | During Head-Up Tilt (Post-Etilefrine) |
| Mean Arterial Pressure (mmHg) | 115 ± 5 | 130 ± 6 | 110 ± 7 (transient decrease) |
| Heart Rate (beats/min) | 80 ± 4 | 105 ± 5 | 115 ± 6 |
| Cardiac Output (L/min) | 2.0 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 (decrease) |
Note: Data are representative values compiled from literature descriptions.[5] A key finding is that while this compound increases baseline blood pressure and heart rate, it may not prevent the transient drop in blood pressure upon tilting.[5]
Expected Dose-Response Effects of this compound on Hemodynamics in Canines
| This compound Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure | Change in Heart Rate |
| 0.04 | Increase | Increase |
| 0.2 | Greater Increase | Greater Increase |
Note: This table illustrates the general dose-dependent effects of this compound on cardiovascular parameters in dogs, which can inform dose selection for orthostatic hypotension models.[2]
Conclusion
The experimental models described provide a framework for investigating the effects of this compound on cardiovascular responses to orthostatic challenges. The tilt-table test in anesthetized canines and the LBNP model in conscious non-human primates are valuable tools for this purpose. The provided protocols and data tables serve as a starting point for researchers to design and execute studies aimed at understanding orthostatic hypotension and evaluating potential therapeutic interventions. It is important to note that while this compound is a pressor agent, its administration in the context of an orthostatic challenge can reveal important aspects of autonomic reflex function.
References
- 1. Effects of dihydroergotamine and this compound on experimentally-induced postural hypotension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cardiovascular changes in dogs administered three positive controls using jacketed external telemetry-blood pressure (JET-BP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arterial hemodynamics during head-up tilt in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A model of orthostatic hypotension in the conscious monkey using lower body negative pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of lower body negative pressure and upright tilt on splanchnic blood volume - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaha.org [aaha.org]
- 7. Recommendations for tilt table testing and other provocative cardiovascular autonomic tests in conditions that may cause transient loss of consciousness: Consensus statement of the European Federation of Autonomic Societies (EFAS) endorsed by the American Autonomic Society (AAS) and the European Academy of Neurology (EAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Uterine Blood Flow in Animal Models Using Etilefrine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of etilefrine, a sympathomimetic amine, in animal models to study its effects on uterine blood flow. The following sections detail the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Introduction
This compound is a direct-acting sympathomimetic agent that stimulates both α- and β-adrenergic receptors.[1][2][3] Its primary therapeutic use is in the management of hypotension.[1] In the context of reproductive and developmental biology, this compound serves as a valuable pharmacological tool to investigate the regulation of uterine hemodynamics. Understanding its impact on uterine blood flow is crucial for assessing potential therapeutic applications and risks during pregnancy.
Mechanism of Action
This compound exerts its effects on uterine blood flow primarily through its interaction with adrenergic receptors present in the uterine vasculature.[2][3]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors in the smooth muscle of uterine arteries leads to vasoconstriction.[2] This vasoconstriction increases uterine vascular resistance, which can consequently reduce uterine blood flow.
-
β-Adrenergic Receptor Stimulation: this compound also possesses β-adrenergic agonist activity.[1][3] While β2-adrenergic stimulation can lead to vasodilation, the net effect of this compound on uterine blood flow is often dominated by its potent α1-adrenergic vasoconstrictive properties, especially at higher doses.[3]
The interplay between these two receptor types determines the ultimate physiological response of the uterine circulation to this compound administration.
Caption: this compound's dual signaling pathway in uterine smooth muscle.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on uterine blood flow in various animal models as reported in preclinical studies.
Table 1: Effect of this compound on Uterine Blood Flow in Pregnant Guinea Pigs
| Parameter | Control (0.9% Sodium Chloride) | This compound Treatment | Reference |
| Animal Model | Pregnant Guinea Pigs | Pregnant Guinea Pigs | [4] |
| Dosage | - | 3 x 0.14 mg/kg daily | [4] |
| Route of Administration | Daily injection | Daily injection | [4] |
| Duration of Treatment | Day 30 to Day 60 of gestation | Day 30 to Day 60 of gestation | [4] |
| Change in Uterine Blood Flow (UBF) | Baseline | ↓ 68% | [4] |
| Change in Uterine Vascular Resistance (UVR) | Baseline | ↑ Increased | [4] |
Table 2: Effect of this compound on Uterine Blood Flow in Pregnant Sheep with Epidural-Induced Hypotension
| Parameter | Pre-Treatment (Hypotension) | This compound Treatment | Reference |
| Animal Model | Chronically instrumented pregnant ewes | Chronically instrumented pregnant ewes | [5] |
| Condition | Epidural-induced hypotension | Treatment of hypotension | [5] |
| Dosage | - | 5 mg | [5] |
| Route of Administration | - | Intravenous | [5] |
| Change in Uterine Blood Flow (UBF) | Decreased due to hypotension | ↑ Significantly Increased (Restored) | [5] |
| Change in Maternal Blood Pressure | Decreased | ↑ Increased (Restored) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to study uterine blood flow in animal models.
Protocol 1: Chronic Administration of this compound in Pregnant Guinea Pigs and Measurement of Uterine Blood Flow using Radioactive-Labeled Microspheres
Objective: To determine the long-term effects of this compound on uterine blood flow and vascular resistance in pregnant guinea pigs.
Materials:
-
Pregnant guinea pigs (gestational day 30)
-
This compound solution (0.14 mg/mL in 0.9% sodium chloride)
-
0.9% sodium chloride solution (for control group)
-
Radioactive-labeled microspheres (e.g., 15 µm diameter)
-
Anesthetic agent
-
Surgical instruments for catheter placement
-
Blood pressure transducer
-
Gamma counter
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize pregnant guinea pigs to the laboratory conditions for at least one week.
-
Randomly assign animals to a control group (receiving 0.9% sodium chloride) and a treatment group (receiving this compound).
-
-
Drug Administration:
-
From day 30 to day 60 of gestation, administer this compound (0.14 mg/kg) or vehicle control via subcutaneous injection three times daily.[4]
-
-
Surgical Preparation for Blood Flow Measurement (on day 60):
-
Anesthetize the guinea pig using an appropriate anesthetic regimen.
-
Surgically place a catheter into the left ventricle via the right carotid artery for microsphere injection.
-
Place a second catheter into the femoral artery for reference blood sampling and blood pressure monitoring.
-
-
Measurement of Uterine Blood Flow:
-
Allow the animal to stabilize after surgery.
-
Inject a known quantity of radioactive-labeled microspheres into the left ventricular catheter.
-
Simultaneously, begin withdrawing a reference blood sample from the femoral artery at a constant rate.
-
After microsphere injection and blood sampling are complete, euthanize the animal.
-
Dissect the uterus and separate it into its components (placenta, myometrium, endometrium).
-
Measure the radioactivity in the uterine tissues and the reference blood sample using a gamma counter.
-
-
Data Analysis:
-
Calculate uterine blood flow (UBF) using the formula: UBF (ml/min) = (Radioactivity in uterus × Reference blood sample withdrawal rate) / Radioactivity in reference blood sample.
-
Calculate uterine vascular resistance (UVR) using the formula: UVR = Mean Arterial Pressure / UBF.
-
Caption: Workflow for chronic this compound study in guinea pigs.
Protocol 2: Acute Administration of this compound in Pregnant Sheep with Induced Hypotension and Measurement of Uterine Blood Flow
Objective: To evaluate the efficacy of this compound in restoring uterine blood flow following epidural-induced hypotension in a pregnant sheep model.
Materials:
-
Chronically instrumented pregnant ewes (near term)
-
This compound solution (for intravenous administration)
-
Lidocaine (for epidural anesthesia)
-
Flow probe for uterine artery blood flow measurement
-
Catheters for maternal and fetal blood pressure monitoring and blood gas analysis
-
Data acquisition system
Procedure:
-
Animal Model and Instrumentation:
-
Use chronically instrumented pregnant ewes with previously implanted flow probes around the uterine artery and catheters in maternal and fetal vessels.[5]
-
-
Induction of Hypotension:
-
Induce maternal hypotension via epidural administration of lidocaine.[5]
-
Monitor maternal blood pressure to confirm a significant drop.
-
-
This compound Administration:
-
Once hypotension is established, administer a single intravenous bolus of 5 mg this compound.[5]
-
-
Data Collection:
-
Continuously record the following parameters for 60 minutes post-etilefrine administration:[5]
-
Maternal and fetal blood pressure
-
Maternal and fetal heart rate
-
Uterine blood flow (from the uterine artery flow probe)
-
-
Collect maternal and fetal arterial blood samples at baseline, during hypotension, and at intervals post-etilefrine administration for blood gas analysis.
-
-
Data Analysis:
-
Analyze the recorded hemodynamic data to determine the time course and magnitude of the changes in uterine blood flow and maternal blood pressure following this compound administration.
-
Compare the post-treatment values to the hypotensive and baseline values.
-
Analyze blood gas data to assess fetal oxygenation status.
-
Caption: Workflow for acute this compound study in sheep.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on uterine blood flow in relevant animal models. The quantitative data and detailed methodologies can guide researchers in designing and executing studies to further elucidate the role of adrenergic signaling in the regulation of uterine hemodynamics and to assess the safety and efficacy of this compound and similar compounds in obstetric settings. Careful consideration of the animal model, dosage, and measurement techniques is essential for obtaining reliable and translatable results.
References
- 1. Effects of epinephrine on distribution of blood flow in the pregnant ewe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of endometrial blood flow in guinea-pig uterus by clearance of intraluminally applied 133xenon: effects of oophorectomy, estrogen treatment and pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Effects of cafedrine/theodrenaline, this compound and ephedrine on uterine blood flow during epidural-induced hypotension in pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting radioactive microsphere measurement of blood flow in pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Long-Term Administration Effects of Etilefrine in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available data exists on the long-term administration effects of Etilefrine specifically. The following information is a compilation of available animal data on this compound and the structurally and pharmacologically similar α1-adrenergic agonist, Phenylephrine. Findings from Phenylephrine studies are included as a surrogate to provide insights into potential long-term effects of α1-adrenergic agonists but should be interpreted with caution.
Introduction
This compound is a sympathomimetic amine that stimulates α- and β-adrenergic receptors, leading to vasoconstriction and increased cardiac output. It is primarily used for the treatment of orthostatic hypotension. While its acute effects are well-documented, understanding the long-term consequences of its administration is crucial for comprehensive safety assessment. These application notes provide a summary of available data from animal studies and detailed protocols for conducting further long-term investigations.
Summary of Quantitative Data from Animal Studies
The following tables summarize quantitative data from long-term and relevant sub-chronic animal studies on this compound and Phenylephrine.
Table 1: Cardiovascular Effects of Prolonged Phenylephrine Infusion in Rats
| Parameter | Treatment Group (Phenylephrine 3 mg/kg/hr for 6 days) | Control Group | Percentage Change | Reference |
| Receptor Density | [1] | |||
| α1-Adrenoceptors (fmol/mg protein) | 263 ± 16 | 430 ± 20 | ↓ 39% | [1] |
| β-Adrenoceptors (fmol/mg protein) | 86 ± 6.6 | 124 ± 3.3 | ↓ 31% | [1] |
| Calcium Channels (fmol/mg protein) | 235 ± 6.7 | 342 ± 8.8 | ↓ 32% | [1] |
| Physiological Changes | [1] | |||
| Cardiac Hypertrophy | Modest | - | - | [1] |
| Myocardial Norepinephrine Stores | - | - | ↓ 8-fold | [1] |
Table 2: Effects of Long-Term this compound Administration in Pregnant Guinea Pigs
| Parameter | Treatment Group (this compound 0.14 mg/kg, 3x daily, from day 30 to 60 of gestation) | Control Group | Percentage Change | Reference |
| Uterine Blood Flow | - | - | ↓ 68% | [2] |
| Uterine Vascular Resistance | - | - | ↑ | [2] |
| Fetal Weight | - | - | Slightly decreased | [2] |
Table 3: Summary of 2-Year Phenylephrine Carcinogenicity and Chronic Toxicity Study in Rodents
| Species | Dose Levels (ppm in feed) | Key Findings | Reference |
| F344/N Rats | 620, 1,250 | - Up to 16% decrease in body weight compared to controls.- Increased survival in high-dose males.- Increased chronic focal inflammation of the liver.- Increased inflammation of the prostate.- No increase in neoplasms. | [3] |
| B6C3F1 Mice | 1,250, 2,500 | - Up to 16% decrease in body weight compared to controls.- Survival similar to controls.- No increase in neoplasms. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term effects of this compound administration in animal models. These protocols are based on established guidelines for toxicology and carcinogenicity studies.
Protocol for a 2-Year Chronic Toxicity and Carcinogenicity Study
Objective: To evaluate the potential toxicity and carcinogenicity of this compound following long-term dietary administration in rats and mice.
Materials:
-
Test animals: F344/N rats and B6C3F1 mice (50 per sex per group).
-
This compound hydrochloride.
-
Basal diet.
-
Cages and environmental control systems.
-
Necropsy and histology equipment.
Procedure:
-
Dose Preparation: Prepare diets containing this compound at predetermined concentrations (e.g., based on subchronic toxicity studies, similar to the 620 and 1,250 ppm used for phenylephrine in rats and 1,250 and 2,500 ppm in mice)[3]. A control group will receive the basal diet only.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least two weeks before the start of the study.
-
Administration: Provide the respective diets ad libitum for 24 months.
-
Clinical Observations: Conduct and record clinical observations daily for signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weights weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at 6, 12, 18, and 24 months for hematological and clinical chemistry analysis.
-
Necropsy: At the end of the 24-month period, perform a complete necropsy on all surviving animals.
-
Histopathology: Collect and preserve designated organs and tissues in 10% neutral buffered formalin. Process tissues for histopathological examination by a certified veterinary pathologist.
Protocol for a Reproductive and Developmental Toxicity Study
Objective: To assess the effects of long-term this compound administration on fertility, and embryonic, and fetal development in rats.
Materials:
-
Test animals: Sexually mature male and female Wistar rats.
-
This compound hydrochloride.
-
Gavage equipment.
-
Mating cages.
-
Surgical and necropsy instruments.
Procedure:
-
Premating Administration: Administer this compound daily by oral gavage to male rats for 4 weeks and to female rats for 2 weeks prior to mating. Include a vehicle control group.
-
Mating: House one male and one female from the same dose group together for mating. Evidence of mating (e.g., vaginal plug, sperm in vaginal smear) marks gestation day 0.
-
Gestation and Lactation Administration: Continue daily administration to females throughout gestation and lactation.
-
Maternal Observations: Monitor females for clinical signs, body weight, and food consumption.
-
Parturition and Litter Assessment: Record gestation length, litter size, number of live/dead pups, and pup weights at birth.
-
Postnatal Development: Monitor pup viability, clinical signs, and body weight gain until weaning.
-
F1 Generation Assessment: After weaning, select F1 generation pups for further evaluation, including reproductive performance.
-
Necropsy and Histopathology: Perform a full necropsy on all F0 and selected F1 animals, with histopathological examination of reproductive organs.
Visualization of Signaling Pathways and Workflows
Signaling Pathway
This compound acts as an agonist at α1 and β1-adrenergic receptors. Prolonged stimulation of these receptors can lead to downstream effects, including potential cardiac hypertrophy.
Caption: this compound's signaling cascade leading to vasoconstriction and potential cardiac hypertrophy.
Experimental Workflow
The following diagram illustrates the workflow for a chronic toxicity and carcinogenicity study.
Caption: Workflow for a 2-year chronic toxicity and carcinogenicity study.
Logical Relationship of Findings
This diagram shows the logical relationship between prolonged α1-adrenergic stimulation and potential long-term effects observed in animal studies.
References
- 1. Effects of prolonged phenylephrine infusion on cardiac adrenoceptors and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and amezinium reduce uterine blood flow of pregnant guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and carcinogenicity studies of phenylephrine hydrochloride in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Etilefrine Experimental Design and Troubleshooting
Welcome to the technical support center for researchers working with Etilefrine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct-acting sympathomimetic amine that functions as an agonist at adrenergic receptors. It primarily stimulates α1 and β1 adrenergic receptors, with some activity at β2 receptors.[1] This dual agonism leads to vasoconstriction (α1 effect), as well as increased heart rate (chronotropy) and contractility (inotropy) (β1 effect).[1]
Q2: What are the common in vitro assays used to characterize this compound's activity?
Common in vitro assays for this compound include:
-
Receptor Binding Assays: To determine the affinity of this compound for α and β adrenergic receptor subtypes.
-
cAMP (cyclic adenosine monophosphate) Assays: To measure the functional consequence of β-adrenergic receptor activation, which leads to an increase in intracellular cAMP.
-
Calcium Flux Assays: To measure the functional consequence of α1-adrenergic receptor activation, which leads to an increase in intracellular calcium.
-
Cell Viability and Cytotoxicity Assays: To determine the potential toxic effects of this compound on the cell models being used.
Q3: What are some potential sources of artifacts in my this compound experiments?
Potential artifacts can arise from several sources, including:
-
Compound Stability: this compound, being a catecholamine-like structure, can be susceptible to oxidation and degradation in solution, especially with prolonged storage or exposure to light and air.
-
Non-Specific Binding: this compound may bind to other proteins or surfaces in the assay system, leading to inaccurate measurements of its affinity for the target receptor.
-
Receptor Desensitization (Tachyphylaxis): Continuous or repeated exposure to high concentrations of this compound can lead to a rapid decrease in receptor responsiveness.[2]
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors or cellular components, leading to unintended biological responses.
-
Metabolite Interference: this compound is metabolized in vivo, and its metabolites could potentially interfere with certain assay formats.[3]
-
Cell Health and Viability: Poor cell health can significantly impact the cellular response to this compound and lead to misleading results.
Troubleshooting Guides
Issue 1: Inconsistent results in receptor binding assays.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | - Include a "non-specific binding" control in your assay by adding a high concentration of a known unlabeled ligand. - Optimize blocking agents in your assay buffer (e.g., BSA, casein). - Use appropriate washing steps to remove unbound ligand. |
| Radioligand Issues | - Ensure the radioligand is not degraded and has the correct specific activity. - Perform saturation binding experiments to determine the optimal radioligand concentration. |
| Membrane Preparation Quality | - Prepare fresh cell membranes for each experiment if possible. - Ensure consistent protein concentration across all samples. |
| Incubation Time and Temperature | - Optimize incubation time to ensure equilibrium is reached. - Maintain a consistent temperature throughout the experiment. |
Issue 2: Low or no signal in cAMP assays.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Confirm the expression of β-adrenergic receptors in your cell line using techniques like qPCR or western blotting. - Consider using a cell line known to express high levels of the target receptor. |
| Cell Viability Issues | - Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy before starting the experiment. |
| Phosphodiesterase (PDE) Activity | - Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP. |
| Assay Reagent Problems | - Check the expiration dates and proper storage of all assay kit components. - Run a positive control (e.g., isoproterenol) to validate the assay performance. |
Issue 3: High background signal in functional assays.
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | - Some receptor systems exhibit basal activity in the absence of a ligand. Measure this baseline and subtract it from your experimental values. |
| Serum Components in Media | - Serum can contain factors that stimulate signaling pathways. Consider serum-starving your cells for a few hours before the experiment. |
| Autofluorescence/Autoluminescence | - If using fluorescence or luminescence-based assays, check for intrinsic signal from your cells or the compound itself. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptors
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for α and β adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β).
-
Unlabeled this compound hydrochloride.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest or from tissue known to be rich in the receptor. Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-Specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of a known unlabeled antagonist (e.g., phentolamine for α, propranolol for β).
-
Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Assay
This protocol outlines a method for measuring intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing β-adrenergic receptors.
-
This compound hydrochloride.
-
Isoproterenol (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you can replace the growth medium with serum-free medium for 2-4 hours before the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (isoproterenol) in assay buffer containing a PDE inhibitor.
-
Stimulation: Remove the medium from the cells and add the compound dilutions. Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in your samples from the standard curve. Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Data Presentation
Table 1: Example of Receptor Binding Affinity Data for this compound
| Adrenergic Receptor Subtype | Radioligand | Ki (nM) |
| α1 | [3H]-Prazosin | Value |
| α2 | [3H]-Yohimbine | Value |
| β1 | [3H]-Dihydroalprenolol | Value |
| β2 | [3H]-Dihydroalprenolol | Value |
Note: Ki values are hypothetical and should be determined experimentally.
Table 2: Example of Functional Potency Data for this compound
| Assay | Cell Line | EC50 (nM) |
| cAMP Accumulation | HEK293 expressing β1-AR | Value |
| Calcium Flux | CHO-K1 expressing α1A-AR | Value |
Note: EC50 values are hypothetical and should be determined experimentally.
Visualizations
References
- 1. Prodrugs of this compound: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitisation and tachyphylaxis | Pharmacology Education Project [pharmacologyeducation.org]
- 3. The physiological disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Etilefrine Hydrochloride Impurity Profiling and Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and analysis of etilefrine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound hydrochloride?
A1: The European Pharmacopoeia (Ph. Eur.) lists several specified impurities for this compound hydrochloride. These include process-related impurities and potential degradation products. The primary specified impurities are designated as Impurity A, B, C, D, E, and F.[1]
Q2: What are the acceptance criteria for these impurities?
A2: According to the European Pharmacopoeia, the acceptance criterion for Impurity A is not more than 0.4%.[1] For other specified and unspecified impurities, the limits are generally based on the principles of ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance. It is crucial to consult the current version of the European Pharmacopoeia for the most up-to-date information on impurity limits.
Q3: What is the mechanism of action of this compound, and how does it relate to its analysis?
A3: this compound is an adrenergic agonist that primarily stimulates α1 and β1 adrenergic receptors. This action leads to vasoconstriction and an increase in cardiac contractility and heart rate. Understanding its chemical structure and reactivity is key to anticipating potential degradation pathways, particularly oxidative degradation, which can be a focus of impurity analysis.
Data Presentation: Impurity Information
Table 1: Specified Impurities of this compound Hydrochloride as per European Pharmacopoeia
| Impurity | Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone | 22510-12-9 | C₁₀H₁₃NO₂ | 179.22 |
| Impurity D | 3-(1-hydroxy-2-(ethylamino)ethyl)phenyl 3-(1-hydroxy-2-(ethylamino)ethyl)benzoate | 42146-10-1 | C₁₇H₁₉NO₂ | 269.34 |
| Impurity F | N-Benzylethanamine (Benzylethylamine) | 14321-27-8 | C₉H₁₃N | 135.21 |
Note: Impurities B, C, and E are also specified in the European Pharmacopoeia. For a complete and current list, refer to the latest edition of the Ph. Eur. monograph for this compound Hydrochloride.[1]
Experimental Protocols
HPLC Method for Related Substances (Based on European Pharmacopoeia)
This method is intended for the separation and quantification of known and unknown impurities in this compound hydrochloride.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm |
| Mobile Phase | A mixture of a solution of 1.0 g of sodium heptanesulfonate in 900 mL of water (adjusted to pH 3.0 with phosphoric acid and diluted to 1000 mL with water) and acetonitrile (ratio not specified in the provided search results, requires optimization based on system suitability). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 5 times the retention time of this compound |
System Suitability:
-
Resolution: The resolution between the peaks due to this compound and impurity A should be a minimum of 2.5.[1]
Relative Retention Times (with reference to this compound at approx. 9 min): [1]
| Impurity | Relative Retention Time |
| Impurity E | ~0.5 |
| Impurity C | ~0.8 |
| Impurity B | ~0.9 |
| Impurity A | ~1.2 |
| Impurity F | ~1.7 |
| Impurity D | ~4.5 |
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N to 1 N HCl at 60°C for up to 30 minutes. If no degradation occurs, a higher concentration of acid or longer duration may be used.[3][4]
-
Base Hydrolysis: Reflux the drug substance in 0.1 N to 1 N NaOH at 60°C for up to 30 minutes.[3][4]
-
Oxidative Degradation: Treat the drug substance with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature for up to 48 hours.[5] One study showed complete degradation when refluxed with 50% H₂O₂ for 7 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 60-80°C for a period of 10 days.[5][7]
-
Photolytic Degradation: Expose the solid drug substance to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][7]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and Impurity B or C.
-
Question: My chromatogram shows poor separation between the main this compound peak and the peaks for Impurity B and C, which have very close relative retention times. How can I improve this?
-
Answer:
-
Check and Adjust Mobile Phase pH: The pH of the mobile phase is critical for the separation of ionizable compounds like this compound and its impurities. Ensure the pH is accurately adjusted to 3.0 as specified. A small deviation can significantly impact retention and resolution.
-
Optimize Mobile Phase Composition: While the Ph. Eur. provides the components, the exact ratio of the aqueous buffer to acetonitrile may need fine-tuning for your specific column and system. A slight decrease in the percentage of acetonitrile can increase retention times and potentially improve the resolution between these closely eluting peaks.
-
Reduce Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
-
Column Performance: Ensure your analytical column is performing optimally. A loss of theoretical plates can lead to broader peaks and decreased resolution. Perform a column efficiency test. If the performance is poor, replace the column.
-
Issue 2: Tailing of the this compound Peak.
-
Question: The peak for this compound is showing significant tailing, which is making it difficult to accurately integrate and quantify nearby impurities. What could be the cause?
-
Answer:
-
Silanol Interactions: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based C18 column. Ensure the mobile phase pH is maintained at 3.0 to keep the silanols protonated and reduce these secondary interactions.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination: The column may be contaminated with strongly retained basic compounds. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol, followed by mobile phase).
-
Use of a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions. If you are using an older column, switching to a newer generation C18 column may resolve the issue.
-
Issue 3: Appearance of Extraneous Peaks (Ghost Peaks) in the Chromatogram.
-
Question: I am observing unexpected peaks in my chromatogram, especially during gradient analysis or in the blank run. What is the source of these ghost peaks?
-
Answer:
-
Mobile Phase Contamination: Ensure you are using high-purity HPLC-grade solvents and reagents. Contaminants in the water or acetonitrile can concentrate on the column and elute as ghost peaks. Prepare fresh mobile phase daily.
-
Sample Carryover: If the ghost peak appears at the same retention time as a peak from a previous injection, it is likely due to carryover from the injector. Clean the injector and syringe with a strong solvent.
-
Contamination from Glassware or Filters: Ensure all glassware is scrupulously clean. leachables from plastic or filter materials can also introduce contaminants.
-
Degradation in Solution: this compound may be degrading in the sample solution. Prepare samples fresh and protect them from light.
-
Visualizations
Caption: this compound's dual adrenergic signaling pathway.
References
- 1. omsynth.com [omsynth.com]
- 2. scispace.com [scispace.com]
- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Etilefrine degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Etilefrine during sample preparation for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation primarily through three main pathways:
-
Oxidation: As a catecholamine-like compound, the phenolic hydroxyl group on this compound is prone to oxidation, which can be catalyzed by light, high pH, and the presence of metal ions. A stability-indicating HPLC method has been developed specifically to separate this compound from its oxidative degradate[1][2].
-
Photodegradation: Official monographs state that this compound hydrochloride is gradually colored by light, indicating its photosensitivity. Therefore, exposure to light, especially UV radiation, during sample preparation and storage can lead to degradation[3].
-
pH-related Degradation: The stability of this compound is pH-dependent. While it is generally more stable in acidic conditions, high pH environments can accelerate its degradation. The pH of a 1 in 10 solution of this compound Hydrochloride is between 3.8 and 5.8[3]. An HPLC method for its analysis utilizes a mobile phase with a phosphate buffer at pH 4, suggesting good stability at this pH[1][2].
Q2: What is the optimal pH for storing this compound samples?
A2: Based on available data, an acidic pH is recommended for storing this compound samples. An HPLC method developed for this compound uses a mobile phase at pH 4 , which indicates the compound is stable under these conditions[1][2]. For the structurally similar compound phenylephrine, stability is maintained in a pH range of 3.5 to 7.0, with degradation occurring at pH levels above 7.0. Therefore, maintaining the sample pH between 4 and 6 is a safe range to minimize degradation.
Q3: How should I protect my samples from light-induced degradation?
A3: To prevent photodegradation, it is crucial to minimize light exposure at all stages of your experiment.
-
Use amber-colored vials or tubes for sample collection and storage.
-
If clear vials are used, wrap them in aluminum foil.
-
Work in a dimly lit area or under yellow light, especially when handling solutions of this compound.
-
Store samples in a dark place, such as a light-tight container or a drawer.
Q4: Can I add any stabilizers to my samples to prevent degradation?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. For catecholamines like this compound, the following stabilizers are commonly used:
-
Ascorbic acid (Vitamin C): Often added to samples to act as a sacrificial antioxidant.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze oxidation.
-
Sodium metabisulfite: Another commonly used antioxidant.
When preparing samples from biological matrices like plasma, it is a common practice to include an antioxidant in the collection tube or during the initial processing steps.
Q5: What are the recommended storage temperatures for this compound samples?
A5: To minimize degradation, samples should be stored at low temperatures. For short-term storage (a few hours), refrigeration at 2-8°C is acceptable. For long-term storage, samples should be frozen at -20°C or, ideally, -80°C. A study on the similar compound phenylephrine showed it to be stable for at least 30 days when stored frozen or refrigerated[4].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | 1. Degradation during sample processing: Exposure to high pH, light, or oxidizing conditions. 2. Adsorption to surfaces: this compound may adsorb to glass or plastic surfaces. 3. Inefficient extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal. | 1. a) Work under acidic conditions (pH 4-6). b) Protect samples from light using amber vials or foil. c) Add an antioxidant (e.g., ascorbic acid) to the sample. d) Keep samples on ice or refrigerated during processing. 2. a) Use silanized glassware or polypropylene tubes. 3. a) Optimize the extraction solvent, pH, and elution conditions for your specific matrix. |
| Extra, unidentified peaks in the chromatogram | 1. Degradation products: The extra peaks could be due to the degradation of this compound. An oxidative degradation product is known to be a potential impurity[1][2][5]. 2. Matrix effects: Components from the sample matrix (e.g., plasma, urine) may be co-eluting. 3. Contamination: Contamination from solvents, reagents, or equipment. | 1. a) Compare the chromatogram of a stressed sample (e.g., exposed to light or high pH) with your sample to see if the extra peaks match. b) Implement the stabilization strategies mentioned in the FAQs. 2. a) Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). b) Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve resolution. 3. a) Run a blank (injection of mobile phase) to check for system contamination. b) Use high-purity solvents and reagents. |
| Peak tailing for the this compound peak | 1. Secondary interactions with the column: The amine group in this compound can interact with residual silanol groups on the silica-based column, causing tailing. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: If the pH is too high, interactions can increase. | 1. a) Use a column with end-capping or a base-deactivated stationary phase. b) Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. 2. a) Reduce the injection volume or the concentration of the sample. 3. a) Ensure the mobile phase pH is in the acidic range (e.g., pH 4) to keep the amine group protonated and minimize interactions with silanols. |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for use as standards, with precautions to minimize degradation.
Materials:
-
This compound hydrochloride reference standard
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
0.1 M Phosphate buffer, pH 4.0
-
Amber volumetric flasks and vials
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound hydrochloride reference standard.
-
Dissolve the standard in a small amount of HPLC-grade water in an amber volumetric flask.
-
Dilute to the final volume with 0.1 M phosphate buffer (pH 4.0).
-
Store the stock solution at 2-8°C in the dark.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the mobile phase to be used for the analysis.
-
Prepare fresh working solutions daily.
-
Protocol 2: Extraction of this compound from Human Plasma
This protocol provides a general procedure for the extraction of this compound from plasma, incorporating steps to ensure its stability.
Materials:
-
Plasma samples collected in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., sodium metabisulfite).
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Perchloric acid (0.4 M) or ice-cold acetonitrile.
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
SPE conditioning, wash, and elution solvents.
-
Centrifuge.
-
Amber collection tubes.
Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma in a polypropylene tube, add the internal standard.
-
Add 2 mL of ice-cold 0.4 M perchloric acid or 3 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4°C for 10 minutes at 3000 x g.
-
Transfer the supernatant to a clean amber tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and the IS into a clean amber collection tube using an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of mobile phase.
-
Vortex briefly and transfer to an amber autosampler vial for analysis.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow for this compound sample preparation from plasma.
References
Validation & Comparative
A Comparative Analysis of Etilefrine and Ephedrine: Indirect Sympathomimetic Activity
This guide provides a detailed comparison of the indirect sympathomimetic activities of etilefrine and ephedrine, intended for researchers, scientists, and drug development professionals. The focus is on their mechanisms of action, supported by experimental data, to elucidate their pharmacological profiles.
Mechanism of Action
This compound is a sympathomimetic agent that primarily functions as a direct-acting agonist on adrenergic receptors. It demonstrates a high affinity for α1 and β1 receptors, leading to vasoconstriction and increased cardiac output, respectively.[1][2][3] While its primary mechanism is direct receptor stimulation, studies have confirmed that this compound also possesses significant indirect sympathomimetic activity, causing the release of norepinephrine from sympathetic nerve endings.[4] In vitro experiments indicate that this compound has a considerably higher affinity for β1 (cardiac) receptors than for β2 adrenoreceptors.[1]
Ephedrine operates through a mixed-action mechanism, though its principal effect is the indirect stimulation of the adrenergic system.[5][6][7] It enhances the release of norepinephrine from presynaptic neurons and also inhibits its reuptake, increasing the concentration of norepinephrine in the synaptic cleft.[5][8] This leads to the activation of postsynaptic α and β receptors.[9][10] The direct interaction of ephedrine with adrenergic receptors has been a subject of debate, with some studies suggesting weak agonist activity, while others indicate it may act as an antagonist at certain α-adrenergic receptor subtypes.[5][11][12] In addition to norepinephrine, ephedrine can also induce the release of dopamine in the central nervous system.[5]
Quantitative Data Comparison
The following table summarizes the key pharmacological and physiological parameters of this compound and ephedrine based on available experimental data.
| Parameter | This compound | Ephedrine | Source(s) |
| Primary Mechanism | Direct α1 and β1 agonist with indirect activity | Primarily indirect (norepinephrine release & reuptake inhibition) with mixed direct actions | [1][4][5][8] |
| Indirect Activity | Induces norepinephrine release, equivalent to ephedrine in rat caudal artery studies. | Induces norepinephrine release from sympathetic neurons. | [4][5] |
| Direct Receptor Activity | Agonist at α1, β1, and to a lesser extent, β2 receptors. | Weak/controversial agonist at α and β receptors; some studies show antagonist activity at α-subtypes. | [1][11][12][13] |
| Relative Potency | Slightly less potent than ephedrine in restoring mean and diastolic blood pressure during spinal anesthesia. | Slightly more potent than this compound in restoring mean and diastolic blood pressure. | [14][15] |
| Plasma Protein Binding | 23% | ~24-29% | [1][8] |
| Oral Bioavailability | ~50% | ~88% | [1][8] |
| Elimination Half-life | ~2.5 hours | Varies, but largely excreted unchanged. | [1][5] |
| Key Physiological Effects | Increases cardiac output, stroke volume, blood pressure, and heart rate. | Increases blood pressure, heart rate, and cardiac output; CNS stimulant. | [1][10] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the generalized signaling pathway for indirect sympathomimetics and a typical experimental workflow for assessing their activity.
Experimental Protocols
In Vitro Norepinephrine Release Assay
This protocol is based on methodologies used to quantify the indirect sympathomimetic activity by measuring neurotransmitter release from isolated tissue.[4]
-
Tissue Preparation: The ventral caudal artery is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Radiolabeling: The tissue is incubated with [3H]-norepinephrine for a set period (e.g., 60 minutes) to allow for uptake into the sympathetic nerve terminals.
-
Washout: A continuous superfusion with fresh salt solution is initiated to wash out excess, non-sequestered radiolabel until a stable baseline of [3H] efflux is achieved.
-
Drug Administration: this compound or ephedrine is introduced into the superfusion medium at various concentrations.
-
Sample Collection: The superfusate is collected in fractions at regular intervals (e.g., every 2-5 minutes) both before, during, and after drug administration.
-
Quantification: The radioactivity in each fraction is measured using liquid scintillation counting. The amount of [3H] released is calculated as a percentage of the total [3H] content remaining in the tissue at the time of stimulation.
-
Data Analysis: The drug-induced overflow of [3H]-norepinephrine is compared to the basal efflux and to the effects of other compounds (e.g., tyramine as a positive control) to determine the relative indirect sympathomimetic activity.
In Vivo Cardiovascular Assessment in Anesthetized Patients
This protocol describes a general method for comparing the physiological effects of sympathomimetic agents in a clinical or preclinical setting.[14][15]
-
Subject Preparation: In a clinical study, consenting patients (e.g., elderly patients undergoing surgery with spinal anesthesia) are enrolled. In animal studies, the animal is anesthetized and instrumented.
-
Instrumentation and Monitoring: Arterial and venous lines are placed for drug administration and continuous monitoring of arterial blood pressure (systolic, diastolic, and mean). Heart rate is continuously monitored via electrocardiogram (ECG).
-
Baseline Measurement: Pre-anesthetic baseline values for blood pressure and heart rate are recorded.
-
Induction of Hypotension: A specific event, such as spinal anesthesia, is initiated which is known to cause a drop in blood pressure.
-
Drug Administration: Once a predetermined level of hypotension is reached (e.g., a 25% reduction in mean arterial pressure), the patient is randomly allocated to receive an intravenous bolus of either this compound or ephedrine at a specified dose (e.g., this compound 0.03 mg/kg or ephedrine 0.07 mg/kg).
-
Data Recording: Blood pressure and heart rate are recorded continuously or at frequent intervals immediately following drug administration to capture the peak effect and duration of action.
-
Data Analysis: The magnitude and duration of the changes in blood pressure and heart rate are compared between the two drug groups to assess their relative potency and efficacy in treating hypotension.
Conclusion
Both this compound and ephedrine exhibit sympathomimetic properties, but they achieve these effects through different primary mechanisms. Ephedrine's action is predominantly indirect, relying on the release of endogenous norepinephrine. This compound, while also capable of inducing norepinephrine release to a similar extent as ephedrine in isolated tissues, functions primarily as a direct agonist at α1 and β1 adrenergic receptors.[4] This mechanistic difference is reflected in their pharmacokinetic profiles and clinical effects. Ephedrine's higher oral bioavailability and mixed-action profile contribute to its potent pressor and central nervous system effects.[8][10] In contrast, this compound's direct agonism provides a reliable, titratable pressor response, making it effective for conditions like orthostatic hypotension.[1] The choice between these agents depends on the desired clinical outcome, the required onset and duration of action, and the patient's specific condition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The indirect sympathomimetic activity of this compound--a comparison with tyramine and ephedrine using [3H] noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ephedrine - Wikipedia [en.wikipedia.org]
- 6. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 7. ijbcp.com [ijbcp.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. droracle.ai [droracle.ai]
- 11. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. mims.com [mims.com]
- 14. Comparison of ephedrine and this compound for the treatment of arterial hypotension during spinal anaesthesia in elderly patients | Semantic Scholar [semanticscholar.org]
- 15. Comparison of ephedrine and this compound for the treatment of arterial hypotension during spinal anaesthesia in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Etilefrine's In Vivo Effects on Cardiac Output: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of etilefrine on cardiac output against two common sympathomimetic alternatives: norepinephrine and phenylephrine. The information presented is supported by experimental data from preclinical studies in canine models, offering valuable insights for cardiovascular research and drug development.
Comparative Analysis of Hemodynamic Effects
The following table summarizes the quantitative effects of this compound, norepinephrine, and phenylephrine on cardiac output in anesthetized dogs. It is important to note that while the data for norepinephrine and phenylephrine are from a direct comparative study, the data for this compound is from a separate study. Variations in experimental conditions, such as the specific anesthetic agents used, may influence the results.
| Drug | Dosage | Animal Model | Change in Cardiac Output | Reference |
| This compound | 0.04 mg/kg (low dose) | Anesthetized Dogs | Slight increase | [1] |
| 0.2 mg/kg (high dose) | Anesthetized Dogs | Considerably elevated | [1] | |
| Norepinephrine | 0.05 - 2.0 μg/kg/min | Anesthetized Beagle Dogs | Dose-dependent increase | [2] |
| Phenylephrine | 0.07 - 1.0 μg/kg/min | Anesthetized Beagle Dogs | Decreased | [3] |
Experimental Protocols
The following is a detailed methodology for a key experiment to validate the effects of sympathomimetic drugs on cardiac output in an in vivo canine model, based on the principles of the thermodilution technique.
Objective: To measure the in vivo effects of this compound, norepinephrine, and phenylephrine on cardiac output in an anesthetized canine model.
Animal Model: Healthy adult beagle dogs of either sex, weighing between 7.4 and 11.2 kg.
Anesthesia Protocol:
-
Pre-medication with acepromazine (0.01 mg/kg).
-
Induction of anesthesia with propofol (4 to 5 mg/kg).
-
Maintenance of anesthesia with isoflurane.
-
Mechanical ventilation to maintain normal respiratory function.
Surgical Instrumentation:
-
Insertion of a femoral artery catheter for continuous blood pressure monitoring and blood sampling.
-
Placement of a Swan-Ganz thermodilution catheter into the pulmonary artery via the jugular vein for cardiac output measurements. The correct placement of the catheter should be confirmed by observing the characteristic pressure waveforms.
Cardiac Output Measurement (Thermodilution Technique):
-
A known volume (e.g., 5-10 mL) of cold (0-4°C) sterile saline is injected as a bolus into the right atrium through the proximal port of the Swan-Ganz catheter.
-
The change in blood temperature is detected by a thermistor at the tip of the catheter in the pulmonary artery.
-
A cardiac output computer calculates the flow rate (cardiac output) based on the temperature change over time using the Stewart-Hamilton equation.
-
For each time point, at least three measurements should be taken and averaged, ensuring that the values are within a 10-15% variance.
Drug Administration Protocol:
-
After a stabilization period post-instrumentation, baseline hemodynamic measurements, including cardiac output, are recorded.
-
The sympathomimetic drugs (this compound, norepinephrine, or phenylephrine) are administered intravenously via a continuous rate infusion.
-
A dose-escalation study design can be employed, with each dose infused for a set period (e.g., 15 minutes) to reach a steady state before cardiac output measurements are repeated.
-
A washout period should be allowed between the administration of different drugs to ensure that the cardiovascular parameters return to baseline.
Data Analysis: The changes in cardiac output from baseline are calculated for each drug at each dose. Statistical analysis, such as ANOVA, can be used to compare the effects of the different drugs and doses.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound, norepinephrine, and phenylephrine on cardiac output can be attributed to their distinct affinities for adrenergic receptors, which trigger specific downstream signaling cascades.
Caption: Signaling pathways of this compound, Norepinephrine, and Phenylephrine.
-
This compound acts as an agonist on both α1 and β1 adrenergic receptors. Its α1-adrenergic activity, mediated through the Gq protein pathway, leads to vasoconstriction. Simultaneously, its β1-adrenergic activity, acting via the Gs protein pathway, increases cardiac contractility and heart rate. The net effect is an increase in cardiac output.[1]
-
Norepinephrine also stimulates α1 and β1 receptors. Its potent β1-agonist activity typically results in a significant increase in cardiac contractility and, consequently, cardiac output.[2]
-
Phenylephrine is a selective α1-adrenergic receptor agonist. Its primary action is potent vasoconstriction, which increases systemic vascular resistance. This increase in afterload can lead to a reflex decrease in heart rate and a subsequent reduction in cardiac output.[3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the in vivo effects of a test compound like this compound on cardiac output.
Caption: Experimental workflow for in vivo cardiac output validation.
References
A Comparative Guide to the In Vitro Potency of Etilefrine and Other Alpha-Adrenergic Agonists
This guide provides a detailed comparison of the in vitro potency of etilefrine with other key alpha-adrenergic agonists, including phenylephrine, oxymetazoline, and clonidine. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development.
This compound is a sympathomimetic amine that acts as a direct-acting adrenergic agonist with affinity for both alpha and beta-adrenergic receptors.[1][2] It is clinically used to treat hypotension.[2] Understanding its potency at different alpha-adrenoceptor subtypes relative to other well-characterized agonists is crucial for predicting its pharmacological effects and potential side effects.
Comparative Potency at Alpha-1 Adrenergic Receptor Subtypes
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of this compound, phenylephrine, oxymetazoline, and clonidine at the human alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes. The data is derived from studies using recombinant CHO cells stably expressing the human receptor subtypes.[3]
| Agonist | Parameter | Alpha-1A | Alpha-1B | Alpha-1D |
| This compound | pKi | 5.12 | 4.72 | 4.80 |
| pEC50 (Calcium) | 5.83 | 5.25 | 5.48 | |
| Phenylephrine | pKi | 5.61 | 5.46 | 5.48 |
| pEC50 (Calcium) | 6.89 | 6.40 | 6.81 | |
| Oxymetazoline | pKi | 8.87 | 7.01 | 8.21 |
| pEC50 (Calcium) | 8.01 | 6.64 | 8.05 | |
| Clonidine | pKi | 6.13 | 5.30 | 6.15 |
| pEC50 (Calcium) | 5.91 | <5 | 6.18 |
Data sourced from Horner et al., 2021.[3] pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively.
Comparative Potency at Alpha-2 Adrenergic Receptor Subtypes
This table presents the binding affinities (pKi) and functional potencies (pEC50) of the selected alpha-agonists at the human alpha-2A, alpha-2B, and alpha-2C adrenergic receptor subtypes.[3]
| Agonist | Parameter | Alpha-2A | Alpha-2B | Alpha-2C |
| This compound | pKi | 4.70 | 4.40 | 4.70 |
| pEC50 (cAMP) | <5 | <5 | <5 | |
| Phenylephrine | pKi | 5.20 | 5.00 | 5.10 |
| pEC50 (cAMP) | <5 | <5 | <5 | |
| Oxymetazoline | pKi | 8.50 | 7.50 | 8.20 |
| pEC50 (cAMP) | 8.80 | 7.90 | 8.70 | |
| Clonidine | pKi | 8.00 | 6.80 | 7.90 |
| pEC50 (cAMP) | 8.40 | 7.60 | 8.50 |
Data sourced from Horner et al., 2021.[3] The functional assay for alpha-2 receptors measured the inhibition of forskolin-stimulated cAMP production.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of alpha-1 adrenergic receptors, which are Gq-protein coupled receptors, initiates a signaling cascade that leads to an increase in intracellular calcium.[4] This is a primary mechanism for the physiological effects of alpha-1 agonists, such as smooth muscle contraction.[5]
Caption: Alpha-1 adrenergic receptor signaling cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor.[6] Competition binding assays, as described below, are used to determine the Ki of an unlabeled compound (the agonist) by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
The binding affinity of the alpha-agonists was determined using a whole-cell radioligand binding assay with [³H]-prazosin as the radioligand.[7]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor subtypes were cultured to confluence in 96-well plates.[7]
-
Assay Buffer: The assay was performed in serum-free media.
-
Competition Binding: Cells were incubated with a fixed concentration of [³H]-prazosin and varying concentrations of the unlabeled competing agonist (e.g., this compound) for 2 hours at 37°C.[7]
-
Separation: The incubation was terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity trapped on the filters was quantified using a scintillation counter.[7]
-
Data Analysis: Competition curves were generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of agonist that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.[7]
Calcium Mobilization Assay (for EC50 determination)
The functional potency of the agonists at the alpha-1 receptor subtypes was assessed by measuring intracellular calcium mobilization.
-
Cell Culture: CHO cells stably expressing the human alpha-1A, alpha-1B, or alpha-1D adrenergic receptor subtypes were seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Agonist Stimulation: The plate was placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence was measured before the addition of varying concentrations of the test agonist.
-
Fluorescence Measurement: Changes in intracellular calcium were monitored by measuring the fluorescence intensity over time.
-
Data Analysis: Dose-response curves were constructed by plotting the peak fluorescence response against the logarithm of the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) was determined by fitting the data to a sigmoidal dose-response equation.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oxymetazoline HCl | CAS:2315-02-8 | Alpha-1/alpha-2 agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Etilefrine and Amezinium on Uterine Blood Flow: A Guide for Researchers
This guide provides a detailed comparative analysis of the sympathomimetic drugs, Etilefrine and Amezinium, and their effects on uterine blood flow. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental insights to inform further studies in obstetrics and pharmacology.
Quantitative Data Summary
A key study investigating the long-term effects of this compound and Amezinium on uterine hemodynamics in pregnant guinea pigs provides the following quantitative data. The daily administration of these drugs from day 30 to day 60 of gestation resulted in significant alterations in uterine blood flow and vascular resistance.
| Parameter | This compound (3 x 0.14 mg/kg daily) | Amezinium (0.14 mg/kg daily) | Control (0.9% Sodium Chloride) |
| Change in Uterine Blood Flow (UBF) | -68% | -48% | No significant change |
| Change in Uterine Vascular Resistance (UVR) | Significant Increase | Significant Increase | No significant change |
| Effect on Fetal Weight | Slight Decrease | Slight Decrease | No significant change |
Experimental Protocols
The primary experimental data cited in this guide is derived from a study utilizing a pregnant guinea pig model. The detailed methodology is as follows:
Animal Model:
-
31 pregnant guinea pigs were used in the study.
-
A control group of 10 guinea pigs was treated with 0.9% sodium chloride.
Drug Administration:
-
This compound Group: Injected daily with this compound at a dosage of 0.14 mg/kg, administered three times a day.
-
Amezinium Group: Injected daily with Amezinium at a dosage of 0.14 mg/kg.
-
Duration: The treatment was carried out from day 30 to day 60 of gestation.
Measurement of Uterine Blood Flow:
-
Uterine blood flow (UBF) was measured using the radioactive-labeled microsphere technique. This method allows for the quantification of blood flow to specific organs.
Calculation of Uterine Vascular Resistance:
-
Uterine vascular resistance (UVR) was calculated based on the measured arterial blood pressure and the uterine blood flow.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Amezinium on uterine blood flow can be attributed to their distinct mechanisms of action at the cellular level.
This compound:
This compound is a direct-acting sympathomimetic amine that stimulates both α1 and β1 adrenergic receptors.[1][2][3][4]
-
α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells in the uterine arteries leads to vasoconstriction.[1] This is the primary mechanism responsible for the observed increase in uterine vascular resistance and subsequent reduction in uterine blood flow.
-
β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors, primarily located in the heart, results in increased heart rate and myocardial contractility.[1][5]
Amezinium:
Amezinium is an indirect-acting sympathomimetic agent. Its primary mechanism involves the inhibition of norepinephrine (noradrenaline) reuptake (Uptake-1) into adrenergic neurons. This leads to an increased concentration of norepinephrine in the synaptic cleft, which then stimulates adrenergic receptors.
Experimental Workflow
The following diagram outlines the logical flow of the key comparative experiment.
Conclusion
The available experimental data indicates that both this compound and Amezinium can significantly reduce uterine blood flow in a pregnant animal model, with this compound demonstrating a more pronounced effect.[6] This is accompanied by a corresponding increase in uterine vascular resistance.[6] The underlying mechanisms differ, with this compound directly stimulating adrenergic receptors and Amezinium acting indirectly by preventing norepinephrine reuptake. These findings suggest that the long-term administration of these antihypotensive agents during pregnancy may have adverse effects on uterine perfusion and should be a consideration in both clinical and research settings.[6] Further investigation is warranted to fully elucidate the implications for fetal development and to explore potential alternatives with a more favorable safety profile for use during pregnancy.
References
- 1. The effects of ephedrine and this compound on uterine and fetal blood flow and on fetal myocardial function during spinal anaesthesia for caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Physiology | Adrenergic and Cholinergic Receptors in the Heart [cvphysiology.com]
- 6. Pharmacology of amezinium, a novel antihypotensive drug. III. Studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Etilefrine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Etilefrine, a sympathomimetic agent used as an antihypotensive. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
This compound hydrochloride is classified as toxic if swallowed and can cause serious eye irritation.[1] It is also considered harmful to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Situation | Required Personal Protective Equipment (PPE) |
| General Laboratory Handling | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Weighing and Dispensing | In addition to general PPE: a full-face respirator may be necessary if exposure limits are exceeded or if dust formation is likely.[3][4] |
| Preparing Solutions | Tightly fitting safety goggles, chemical-resistant gloves, and a lab coat are mandatory. |
| Accidental Spills | Complete protective clothing, including impervious gloves, safety goggles, and a self-contained breathing apparatus in case of significant spills or poor ventilation.[2] |
It is imperative to inspect gloves for any signs of degradation before use and to wash hands thoroughly after handling the substance.[3][4] Contaminated work clothing should not be allowed out of the workplace.[2]
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary means of controlling exposure. A well-ventilated workspace is crucial.
| Control Measure | Specification |
| Ventilation | Ensure good general room ventilation. Both local exhaust and general room ventilation are usually required.[2] |
| Fume Hood | All handling of this compound powder should be conducted in a certified laboratory fume hood whenever possible to minimize inhalation exposure.[2] |
Operational Plan for Safe Handling of this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
-
Open the package in a well-ventilated area, preferably within a fume hood.
-
Verify the container label matches the order information.
-
Check the container for any breaches in the seal.
Storage
-
Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat and direct sunlight.[2]
-
Store locked up, with access restricted to authorized personnel only.[1][3]
Handling and Preparation
-
Always handle this compound within a fume hood to avoid dust formation and inhalation.[3][4]
-
Wear all required PPE, including safety goggles, gloves, and a lab coat.
-
Use dedicated, clean equipment for weighing and transferring the substance.
Disposal Plan
-
This compound is classified as a toxic solid, organic, n.o.s.[1][2]
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous waste in a designated, properly labeled container.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
For spills, absorb the material with an inert substance and place it in an appropriate waste disposal container.[2] Clean the contaminated surface with an excess of water and detergents.[2]
Hazard Mitigation Workflow
The following diagram illustrates the logical workflow for mitigating the hazards associated with this compound.
Caption: A workflow illustrating the mitigation of this compound hazards through control measures and safe practices.
Experimental Workflow for Safe this compound Handling
This diagram outlines the step-by-step process for safely working with this compound in a laboratory setting.
Caption: A step-by-step experimental workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
